molecular formula C8H6ClNO2S B109613 1H-indole-5-sulfonyl chloride CAS No. 1094209-33-2

1H-indole-5-sulfonyl chloride

Cat. No. B109613
M. Wt: 215.66 g/mol
InChI Key: MZGMZFOGQIBZLB-UHFFFAOYSA-N
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Description

1H-indole-5-sulfonyl chloride, also known as indol-5-ylsulfonyl chloride, is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 .


Synthesis Analysis

Indole and its derivatives, including 1H-indole-5-sulfonyl chloride, are crucial in medicinal chemistry . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions . The synthesis of these compounds involves various techniques, including hydroamination and catalyzed cyclization .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for 1H-indole-5-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H .


Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .


Physical And Chemical Properties Analysis

1H-indole-5-sulfonyl chloride is a solid compound . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Cycloaddition Reactions

    • Field : Organic Chemistry
    • Application : Indole is used as a building block in cycloaddition reactions to synthesize diverse heterocyclic frameworks .
    • Method : The chemistry of indole-based cycloadditions involves the formation of new bonds through the concerted interaction of two or more unsaturated reactants .
    • Results : These reactions are completely atom-economical and are considered as green reactions. They provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .
  • Multicomponent Reactions

    • Field : Organic Chemistry
    • Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • Method : The reaction of indole, oxalyl chloride, and various nucleophiles was carried out in N, N-diisopropylethylamine (DIPEA) to afford indole-3-glyoxyl derivatives .
    • Results : Indole-based multicomponent reactions hold tremendous synthetic potential, as they provide rapid access to structurally diverse heterocycles .
  • Biological Potential

    • Field : Pharmacology
    • Application : Indole derivatives have shown anti-inflammatory and analgesic activities .
    • Method : Specific indole derivatives were synthesized and tested for their biological activities .
    • Results : Compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Newly designed sulfonamide based indole derivatives were tested for their antibacterial activity .
    • Method : Specific indole derivatives were synthesized and tested against various bacteria .
    • Results : All tested compounds showed the highest antibacterial activity towards Gram-Negative Klebsiella pneumonia .
  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives have shown antiviral activities .
    • Method : Specific indole derivatives were synthesized and tested for their antiviral activities .
    • Results : Compounds showed antiviral activities .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Indole derivatives have shown antioxidant activities .
    • Method : Specific indole derivatives were synthesized and tested for their antioxidant activities .
    • Results : Compounds showed antioxidant activities .
  • Multicomponent Reactions

    • Field : Organic Chemistry
    • Application : Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • Method : The reaction of indole, oxalyl chloride, and various nucleophiles was carried out in N, N-diisopropylethylamine (DIPEA) to afford indole-3-glyoxyl derivatives .
    • Results : Indole-based multicomponent reactions hold tremendous synthetic potential, as they provide rapid access to structurally diverse heterocycles .
  • Cycloaddition Reactions

    • Field : Organic Chemistry
    • Application : Indole is used as a building block in cycloaddition reactions to synthesize diverse heterocyclic frameworks .
    • Method : The chemistry of indole-based cycloadditions involves the formation of new bonds through the concerted interaction of two or more unsaturated reactants .
    • Results : These reactions are completely atom-economical and are considered as green reactions. They provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

Safety And Hazards

This chemical is considered hazardous and may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or inhaled . Contact with water liberates toxic gas .

Future Directions

Indole and its derivatives have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . This suggests a promising future for the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

1H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGMZFOGQIBZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SY Lin, TK Yeh, CC Kuo, JS Song… - Journal of Medicinal …, 2016 - ACS Publications
… To a suspension of 4-bromophenyl hydrazine (90.0 mg, 0.480 mmol) in CH 2 Cl 2 (0.24 mL) was added 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (8) (59.0 mg, 0.240 mmol). …
Number of citations: 76 pubs.acs.org
G Tautkevičienė, L Šlepikas, E Kupriūnas… - THE VITAL NATURE …, 2016 - researchgate.net
… The metabolomics profiling of the synthesized 2, 3-dioxo-2, 3-dihydro-1H-indole-5-sulfonyl chloride compound against S. aureus Rosenbach subsp. aureus (ATCC® 25923TM), …
Number of citations: 5 www.researchgate.net
SH Kwak, CS Cochrane, AF Ennis, WY Lim… - Bioorganic …, 2020 - Elsevier
… To a solution (60 C) of 1H-indole-5-sulfonyl chloride (15) (50 mg, 0.23 mmol) and Et 3 N (72 μL, 0.55 mmol) in anhydrous 1,4-dioxane (0.22 M, 1 mL) was added 1-(3-chloro-5-(…
Number of citations: 10 www.sciencedirect.com
W Chu, J Zhang, C Zeng, J Rothfuss, Z Tu… - Journal of medicinal …, 2005 - ACS Publications
A number of isatin sulfonamide analogues were prepared and their potencies for inhibiting caspase-1, -3, -6, -7, and -8 were evaluated in vitro. Several compounds displaying a …
Number of citations: 146 pubs.acs.org
LM Havran, DC Chong, WE Childers… - Bioorganic & medicinal …, 2009 - Elsevier
… to give 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (5.81 g, 66%). H NMR (400 MHz… Step 2: To a suspension of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (9.33 g, 38.0 …
Number of citations: 26 www.sciencedirect.com
G Ouvry, N Atrux‐Tallau, F Bihl, A Bondu… - …, 2018 - Wiley Online Library
With possible implications in multiple autoimmune diseases, the retinoic acid receptor‐related orphan receptor RORγ has become a sought‐after target in the pharmaceutical industry. …
MH Kim, AL Tsuhako, EW Co, DT Aftab… - Bioorganic & medicinal …, 2012 - Elsevier
… oxindoles were synthesized via regioselective sulfonylation with chlorosulfonic acid, followed by amine addition to the corresponding 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (…
Number of citations: 26 www.sciencedirect.com
ABŦ Temizer, T Koulani, N Karali - Mini-Reviews in Organic …, 2024 - ingentaconnect.com
… However, succeeding studies do not directly show the formation of 2,3-dioxo-2,3 dihydro-1H-indole-5-sulfonyl chloride [5-(chlorosulfonyl)isatin] (20) from 1. There are studies in which a …
Number of citations: 0 www.ingentaconnect.com
A Bucki, M Marcinkowska, J Śniecikowska… - European journal of …, 2020 - Elsevier
… 0.84 mmol, 0.250 g), 1-methyl-1H-indole-5-sulfonyl chloride (1.2 equiv, 1.00 mmol, 0.230 g), … 0.84 mmol, 0.250 g), 1-methyl-1H-indole-5-sulfonyl chloride (1.2 equiv, 1.00 mmol, 0.230 g), …
Number of citations: 8 www.sciencedirect.com
JJ Chen, TC Nugent, CV Lu, S Kondapally… - … process research & …, 2003 - ACS Publications
… Zn dust (11.3 g, 17.3 mmol), was added to DMF (420 mL) and aqueous NH 4 Cl (105 mL, 2.0 M) and stirred for 15 min; 2,3-dihydro-2-oxo-1H-indole-5-sulfonyl chloride (1) (40.0 g, 17.3 …
Number of citations: 31 pubs.acs.org

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